molecular formula C8H9N3O B13595255 4-(Pyrimidin-4-yl)pyrrolidin-2-one

4-(Pyrimidin-4-yl)pyrrolidin-2-one

Cat. No.: B13595255
M. Wt: 163.18 g/mol
InChI Key: GADZVKSICXFWGM-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidine ring. This compound is part of a broader class of pyrrolidinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both pyrrolidinone and pyrimidine moieties makes this compound particularly interesting for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(4,4-dimethoxybutyl)pyrimidin-2-amine with a suitable cyclizing agent under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyrimidin-4-yl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-4-yl)pyrrolidin-2-one is unique due to the combination of pyrrolidinone and pyrimidine rings, which confer distinct biological activities and potential therapeutic applications. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-pyrimidin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C8H9N3O/c12-8-3-6(4-10-8)7-1-2-9-5-11-7/h1-2,5-6H,3-4H2,(H,10,12)

InChI Key

GADZVKSICXFWGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=NC=NC=C2

Origin of Product

United States

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